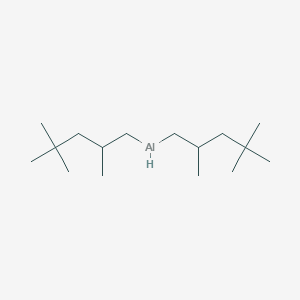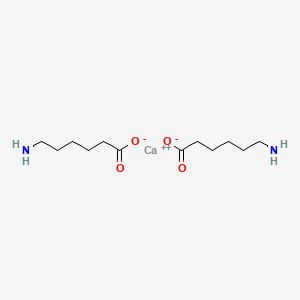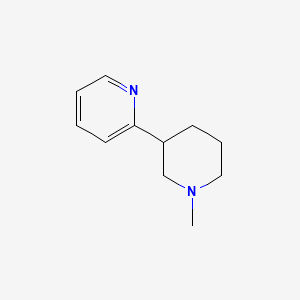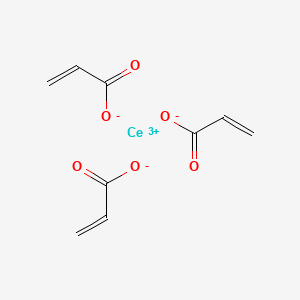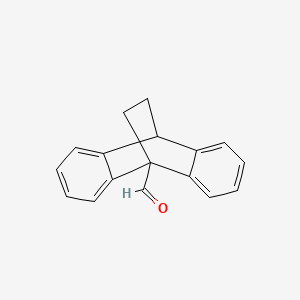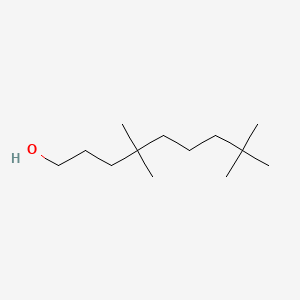
1-Nonanol, 4,4,8,8-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nonanol, 4,4,8,8-tetramethyl- is an organic compound with the molecular formula C13H28OThis compound is a type of alcohol and is characterized by its branched structure, which includes four methyl groups attached to the nonanol backbone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Nonanol, 4,4,8,8-tetramethyl- can be synthesized through various methods. One common approach involves the reaction of 4,4,8,8-tetramethyl-1-nonene with a suitable oxidizing agent to introduce the hydroxyl group, forming the alcohol. The reaction conditions typically include the use of a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of 1-Nonanol, 4,4,8,8-tetramethyl- often involves large-scale chemical processes. These processes may include the use of high-pressure reactors and specialized equipment to handle the reactants and products safely. The industrial production methods are designed to maximize yield and purity while minimizing waste and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Nonanol, 4,4,8,8-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used to replace the hydroxyl group with halogens.
Major Products:
Oxidation: Formation of 4,4,8,8-tetramethyl-1-nonanal or 4,4,8,8-tetramethyl-nonanoic acid.
Reduction: Formation of 4,4,8,8-tetramethyl-nonane.
Substitution: Formation of 4,4,8,8-tetramethyl-1-chlorononane or 4,4,8,8-tetramethyl-1-bromononane.
Applications De Recherche Scientifique
1-Nonanol, 4,4,8,8-tetramethyl- has various applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems and its role in cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of 1-Nonanol, 4,4,8,8-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group allows it to form hydrogen bonds and interact with various biological molecules. These interactions can modulate the activity of enzymes and affect cellular signaling pathways .
Comparaison Avec Des Composés Similaires
1-Nonanol: A straight-chain alcohol with similar properties but lacks the branched structure.
2,6-Dimethyl-4-heptanol: Another branched alcohol with different substitution patterns.
3,7-Dimethyl-1-octanol: A similar compound with a different arrangement of methyl groups.
Uniqueness: 1-Nonanol, 4,4,8,8-tetramethyl- is unique due to its highly branched structure, which imparts distinct physical and chemical properties. This branching can affect its solubility, boiling point, and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
31334-80-2 |
|---|---|
Formule moléculaire |
C13H28O |
Poids moléculaire |
200.36 g/mol |
Nom IUPAC |
4,4,8,8-tetramethylnonan-1-ol |
InChI |
InChI=1S/C13H28O/c1-12(2,3)8-6-9-13(4,5)10-7-11-14/h14H,6-11H2,1-5H3 |
Clé InChI |
WKTVRTJDPYXQSZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CCCC(C)(C)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





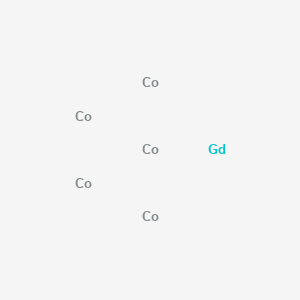
![3-Hydroxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12646286.png)
